

An In-depth Technical Guide to 1-Isocyanocyclohexene: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Isocyanocyclohexene**

Cat. No.: **B074982**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

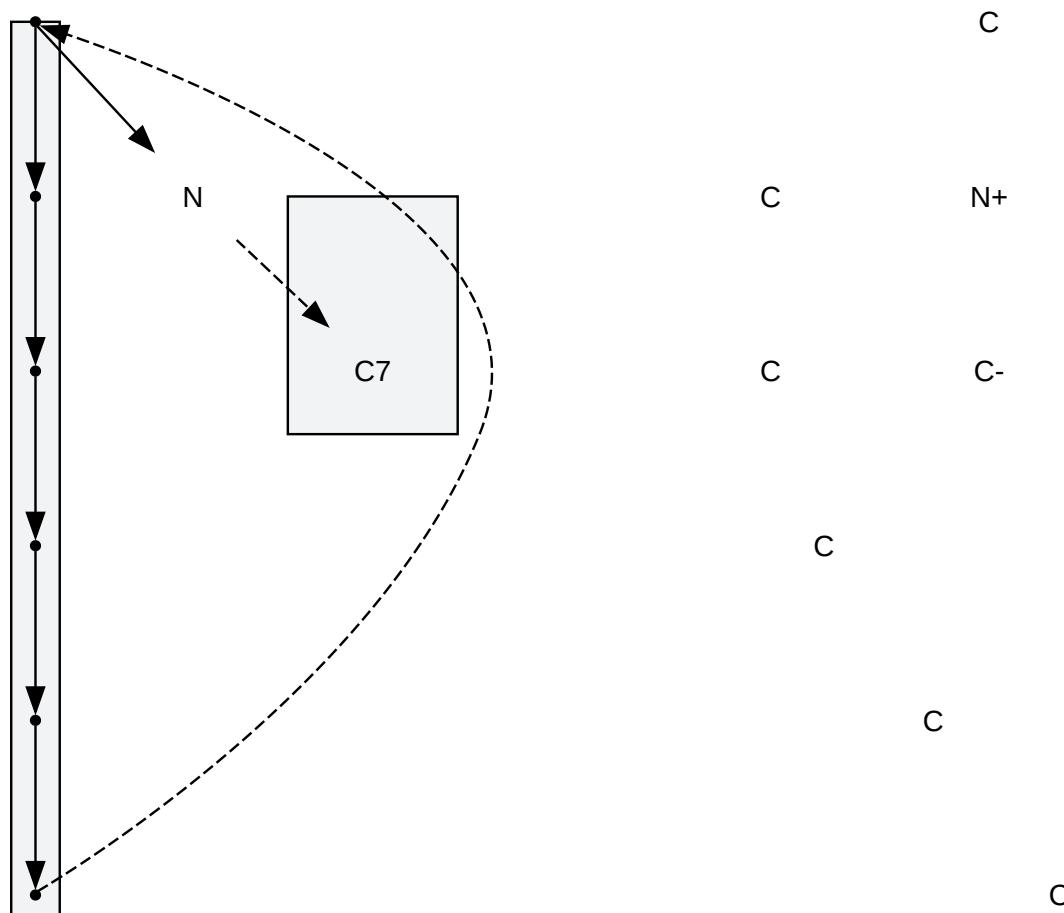
1-Isocyanocyclohexene is a versatile cyclic isocyanide that has garnered significant attention in the field of organic synthesis, particularly in the construction of diverse molecular libraries for drug discovery. Its unique structural feature as a "convertible isocyanide" in multicomponent reactions, such as the Ugi four-component reaction, allows for novel post-condensation modifications, leading to a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of **1-isocyanocyclohexene**, with a focus on its utility in the development of pharmacologically relevant compounds.

Chemical Structure and Properties

1-Isocyanocyclohexene is an organic compound with the molecular formula C_7H_9N .^[1]^[2] Its structure consists of a cyclohexene ring with an isocyanato group attached to one of the vinylic carbons.

Visualization of the Chemical Structure

1-Isocyanocyclohexene

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Caption: Chemical structure of **1-isocyanocyclohexene**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-isocyanocyclohexene** is presented in Table 1. It is important to note that while some data is experimentally determined, other values are estimated based on data from structurally similar compounds due to the limited availability of comprehensive experimental data in public literature.

Property	Value	Source
Molecular Formula	C ₇ H ₉ N	[1] [2]
Molecular Weight	107.15 g/mol	[1]
CAS Number	1121-57-9	[1] [2]
Appearance	Colorless liquid	[2]
Boiling Point	56-59 °C at 12 Torr	[2]
Density	~0.878 g/mL (estimated)	
Refractive Index	~1.45 (estimated at 20°C)	

Spectroscopic Data

Detailed experimental spectroscopic data for **1-isocyanocyclohexene** is not readily available in public databases. The following tables provide estimated values based on the analysis of structurally related compounds such as cyclohexene and other isocyanides.

Table 2: Estimated ¹H NMR Chemical Shifts (CDCl₃)

Protons	Estimated Chemical Shift (ppm)	Multiplicity
Vinylic H	5.8 - 6.2	m
Allylic CH ₂	2.0 - 2.4	m
Other CH ₂	1.5 - 1.9	m

Table 3: Estimated ¹³C NMR Chemical Shifts (CDCl₃)

Carbon Estimated Chemical Shift (ppm)	--- --- ---	C-N≡C ~155-165	C=C-N ~120-130
C=C ~125-135	Allylic CH ₂ ~25-35	Other CH ₂ ~20-30	

Table 4: Estimated Infrared (IR) Absorption Bands

Functional Group	Estimated Wavenumber (cm ⁻¹)	Intensity
N≡C stretch (isocyanide)	2120 - 2160	Strong
C=C stretch (alkene)	1640 - 1680	Medium
=C-H stretch	3020 - 3100	Medium
C-H stretch (sp ³)	2850 - 2960	Strong

Synthesis of 1-Isocyanocyclohexene

The synthesis of **1-isocyanocyclohexene** is typically achieved through the dehydration of the corresponding formamide precursor, N-cyclohexenylformamide. A common and effective method utilizes triphosgene as the dehydrating agent.

Synthesis of N-cyclohexenylformamide (Precursor)

A detailed experimental protocol for the synthesis of N-cyclohexenylformamide is not widely reported. However, a general approach involves the formylation of cyclohexenylamine.

Dehydration of N-cyclohexenylformamide

The following is a general protocol for the dehydration of a formamide to an isocyanide using triphosgene, which can be adapted for the synthesis of **1-isocyanocyclohexene**.

Experimental Protocol: Synthesis of **1-Isocyanocyclohexene**

Materials:

- N-cyclohexenylformamide
- Triphosgene
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexenylformamide in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane (approximately one-third of an equivalent of triphosgene per equivalent of formamide).
- Slowly add the triphosgene solution to the stirred formamide solution via the dropping funnel.
- After the addition of triphosgene, slowly add a solution of triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure.

- The crude product can be purified by distillation under reduced pressure to yield **1-isocyanocyclohexene**.

Safety Note: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. All appropriate personal protective equipment should be worn.

Chemical Reactivity and Applications in Drug Development

The primary significance of **1-isocyanocyclohexene** in synthetic chemistry, particularly in drug development, lies in its role as a "convertible isocyanide" in the Ugi four-component reaction (U-4CR).

The Ugi Four-Component Reaction (U-4CR)

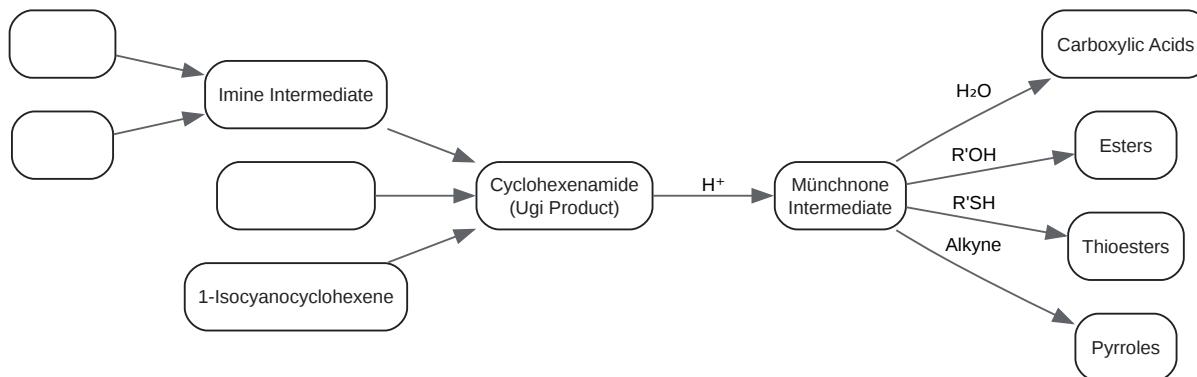
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α -acylamino amide. This reaction is highly valued for its ability to generate molecular complexity and diversity in a single step.

1-Isocyanocyclohexene as a Convertible Isocyanide

When **1-isocyanocyclohexene** is used as the isocyanide component in the Ugi reaction, the resulting product is a cyclohexenamide. This cyclohexenamide moiety can be readily converted into other functional groups under acidic conditions. This "convertibility" overcomes a major limitation of the standard Ugi reaction, where the isocyanide-derived amide is typically a stable, unreactive part of the final molecule.

The conversion proceeds through a key intermediate, a münchnone (an oxazolinium-5-one), which can then react with a variety of nucleophiles or participate in cycloaddition reactions. This opens up a vast chemical space for the synthesis of diverse libraries of compounds from a common Ugi product scaffold.

Signaling Pathway of the Ugi Reaction with 1-Isocyanocyclohexene



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Caption: Ugi reaction with **1-isocyanocyclohexene** and subsequent transformations.

Experimental Protocol for the Ugi Reaction with **1-Isocyanocyclohexene**

The following is a general procedure for a Ugi four-component reaction using **1-isocyanocyclohexene**.

Materials:

- An aldehyde (1.0 mmol)
- An amine (1.0 mmol)
- A carboxylic acid (1.0 mmol)
- **1-Isocyanocyclohexene** (1.0 mmol)
- Methanol (as solvent)
- Round-bottom flask and magnetic stirrer

Procedure:

- To a round-bottom flask, add the aldehyde, amine, and carboxylic acid.
- Dissolve the components in a minimal amount of methanol.
- To this solution, add **1-isocyanocyclohexene**.
- Stir the reaction mixture at room temperature. The reaction is often complete within 24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- The crude product (the cyclohexenamide) can be purified by flash column chromatography.

Conclusion

1-Isocyanocyclohexene is a valuable and versatile reagent in modern organic synthesis. Its role as a convertible isocyanide in the Ugi four-component reaction provides a powerful tool for the rapid generation of diverse and complex molecular scaffolds. This capability is of particular importance in the field of drug discovery, where the efficient exploration of chemical space is paramount for the identification of new therapeutic agents. The methodologies and data presented in this guide are intended to facilitate the use of **1-isocyanocyclohexene** in research and development, enabling the synthesis of novel compounds with potential biological activity. Further research to fully characterize the spectroscopic properties of this compound would be a valuable contribution to the scientific community.

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